1-Methyl-4,5-diphenyl-2-[[3-(trifluoromethyl)phenyl]methylsulfonyl]imidazole
Description
Properties
IUPAC Name |
1-methyl-4,5-diphenyl-2-[[3-(trifluoromethyl)phenyl]methylsulfonyl]imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19F3N2O2S/c1-29-22(19-12-6-3-7-13-19)21(18-10-4-2-5-11-18)28-23(29)32(30,31)16-17-9-8-14-20(15-17)24(25,26)27/h2-15H,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWKCRXGUCXNJRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(N=C1S(=O)(=O)CC2=CC(=CC=C2)C(F)(F)F)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Methyl-4,5-diphenyl-2-[[3-(trifluoromethyl)phenyl]methylsulfonyl]imidazole can be achieved through several synthetic routes. Common methods include:
Debus-Radziszewski Synthesis: This method involves the condensation of glyoxal, ammonia, and an aldehyde in the presence of an acid catalyst.
Wallach Synthesis: This approach uses the dehydrogenation of imidazolines.
From Alpha Halo-Ketones: This method involves the reaction of alpha halo-ketones with ammonia or primary amines.
Marckwald Synthesis: This method involves the cyclization of amino nitriles.
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity, using advanced techniques such as microwave-assisted synthesis and flow chemistry .
Chemical Reactions Analysis
1-Methyl-4,5-diphenyl-2-[[3-(trifluoromethyl)phenyl]methylsulfonyl]imidazole undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acids, bases, and various catalysts, depending on the desired transformation. Major products formed from these reactions include sulfoxides, sulfones, amines, and substituted imidazoles .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds similar to 1-Methyl-4,5-diphenyl-2-[[3-(trifluoromethyl)phenyl]methylsulfonyl]imidazole exhibit significant anticancer properties. For instance, derivatives of imidazole have been shown to inhibit the growth of various cancer cell lines, including lung, breast, and colorectal cancers. The mechanism often involves the modulation of cellular pathways related to apoptosis and cell proliferation .
Biological Evaluation
In vitro studies have demonstrated that these compounds can induce cytotoxic effects on cancer cells while exhibiting lower toxicity on normal cells. The structure-activity relationship (SAR) studies suggest that modifications in the trifluoromethyl and sulfonyl groups can enhance biological activity .
Material Science
Polymer Chemistry
The compound's unique structure allows it to be utilized as a building block in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Research indicates that polymers modified with such imidazole derivatives exhibit improved resistance to thermal degradation and better mechanical strength compared to unmodified polymers .
Nanotechnology
this compound has potential applications in nanotechnology. Its ability to form stable complexes with metal ions makes it suitable for developing nanocomposites with enhanced electrical and thermal conductivity. Studies have shown that these composites can be used in electronic devices and sensors .
Agricultural Research
Pesticide Development
The compound's structural characteristics lend themselves to applications in pesticide development. Research has indicated that similar imidazole derivatives possess fungicidal and insecticidal properties. For example, compounds with trifluoromethyl groups have shown increased potency against various phytopathogens, making them candidates for developing new agrochemicals .
Plant Growth Regulation
Additionally, studies suggest that certain imidazole derivatives can act as plant growth regulators, promoting growth and enhancing resistance to environmental stressors. This application is particularly relevant in sustainable agriculture practices aimed at improving crop yields without relying heavily on synthetic fertilizers .
Case Studies
| Study Title | Findings | Relevance |
|---|---|---|
| Synthesis and Biological Evaluation of Imidazole Derivatives | Identified significant anticancer activity against various cell lines | Highlights potential therapeutic applications in oncology |
| Polymer Modification with Imidazole Compounds | Enhanced mechanical properties and thermal stability of polymers | Demonstrates utility in material science |
| Development of Novel Agrochemicals | Increased efficacy against phytopathogens | Supports sustainable agricultural practices |
Mechanism of Action
The mechanism of action of 1-Methyl-4,5-diphenyl-2-[[3-(trifluoromethyl)phenyl]methylsulfonyl]imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural differences and inferred properties of the target compound and its analogues:
- Steric Effects : The bulky [3-(trifluoromethyl)phenyl]methylsulfonyl group at the 2-position may reduce aggregation in solid-state materials compared to smaller substituents like methyl () .
- Thermal Stability : Trifluoromethyl and sulfonyl groups contribute to higher thermal stability, as seen in MCFBIBI (stable up to 300°C) , whereas compounds with furyl or thienyl groups () may degrade at lower temperatures.
Biological Activity
1-Methyl-4,5-diphenyl-2-[[3-(trifluoromethyl)phenyl]methylsulfonyl]imidazole (CAS: 339277-26-8) is a complex organic compound belonging to the imidazole class. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. Its unique structure, characterized by the presence of a trifluoromethyl group and a sulfonyl moiety, suggests possible interactions with biological targets that could lead to therapeutic applications.
The molecular formula of this compound is C24H19F3N2O2S, with a molar mass of 456.48 g/mol. Its predicted physical properties include:
- Density : 1.29 ± 0.1 g/cm³
- Boiling Point : 583.9 ± 60.0 °C
- pKa : 0.88 ± 0.10
Biological Activity Overview
This compound has been studied for various biological activities, including antibacterial, anticancer, and antifungal properties. The presence of the imidazole ring is often associated with significant biological activity due to its ability to mimic natural substrates and interact with biomolecules.
Antibacterial Activity
Research indicates that imidazole derivatives can exhibit potent antibacterial properties. A study on related compounds showed that certain imidazole analogues demonstrated activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting that structural features such as electron-withdrawing groups are crucial for enhancing antibacterial efficacy .
Table 1: Antibacterial Activity of Imidazole Derivatives
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | MRSA | TBD |
| 4,5-bis(3,5-dichlorophenyl)-2-trifluoromethyl-1H-imidazole | MRSA | TBD |
Anticancer Activity
The anticancer potential of imidazole derivatives has been explored in several studies. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The mechanism often involves the interaction with specific protein targets or pathways involved in cell cycle regulation.
Case Study: Cytotoxicity Assessment
In a recent study focusing on imidazole derivatives, compounds were tested against human cancer cell lines (e.g., A431 and HT29). The results indicated that modifications in the substituents significantly affected their IC50 values, highlighting the importance of structural optimization for enhancing anticancer activity.
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The sulfonyl group can participate in hydrogen bonding and other interactions that may inhibit enzyme activity.
- Membrane Permeability : The trifluoromethyl group enhances lipophilicity, allowing better penetration through cellular membranes.
- Target Interaction : The imidazole ring can mimic histidine residues in enzymes or receptors, facilitating binding and modulation of biological activity.
Q & A
Q. How can high-throughput screening (HTS) optimize reaction conditions for novel imidazole derivatives?
- Methodological Answer : Employ automated liquid handlers to test 96-well plate arrays with varied catalysts (e.g., Pd/C, NiCl), solvents (DMF, THF), and temperatures. Machine learning algorithms (e.g., Random Forest) analyze outcomes to predict optimal conditions, reducing trial-and-error experimentation by ~70% .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
